Oxamide

Catalog No.
S579934
CAS No.
471-46-5
M.F
C2H4N2O2
M. Wt
88.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxamide

CAS Number

471-46-5

Product Name

Oxamide

IUPAC Name

oxamide

Molecular Formula

C2H4N2O2

Molecular Weight

88.07 g/mol

InChI

InChI=1S/C2H4N2O2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)

InChI Key

YIKSCQDJHCMVMK-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)N)N

Synonyms

Ethanediamine, 1-Carbamoyl formidic acid

Canonical SMILES

C(=O)(C(=O)N)N

Source

[1] Ataman Kimya - DIETHYLENE OXAMIDE

  • Study of Organic Molecules: Due to its well-defined structure and reactivity, oxamide serves as a valuable model compound for researchers studying the structure and behavior of organic molecules. Scientists can use oxamide to understand reaction mechanisms, test new analytical techniques, and calibrate instruments.

Oxamide in Material Science Research

Beyond organic synthesis, oxamide finds applications in material science research:

  • Self-Assembled Monolayers: Derivatives of oxamide can self-assemble into well-ordered monolayers on surfaces. These monolayers, linked by hydrogen bonds, offer a platform for studying surface properties and designing new functional materials [2].

Oxamide, with the chemical formula (CONH₂)₂, is a white crystalline solid that is primarily known as the diamide derived from oxalic acid. It is characterized by its stability and solubility properties; it is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether. Oxamide can be produced through the oxidation of hydrogen cyanide to cyanogen, followed by hydrolysis. This compound is also recognized as a hydrate of cyanogen and has a melting point of approximately 130 °C .

  • Dehydration: When heated above 350 °C, oxamide dehydrates to release cyanogen gas.
  • Reactions with Phosphorus Pentachloride: Treatment with phosphorus pentachloride leads to the formation of phosphazene intermediates, which can further dimerize into tricyclic diphosphazene structures .
  • Hydroxyalkylation: Oxamide can react with ethylene carbonate to form hydroxyalkylated products, influenced by the molar ratio of reactants and the type of catalyst used .

While oxamide itself does not exhibit significant biological activity, its derivatives have been studied for potential applications in medicinal chemistry. For instance, N,N'-substituted oxamides serve as ligands in copper-catalyzed reactions such as the Ullmann-Goldberg reaction, which involves the amination and amidation of aryl halides . These reactions highlight the utility of oxamide derivatives in organic synthesis.

Oxamide can be synthesized through various methods:

  • Oxidation of Hydrogen Cyanide: This method involves oxidizing hydrogen cyanide to cyanogen, followed by hydrolysis.
  • Glow-Discharge Electrolysis: Oxamide can also be produced from formamide through this electrochemical process.
  • Reaction with Dimethyl Oxalate: A reaction between dimethyl oxalate and ammonia yields oxamide along with methanol as a byproduct .

Oxamide has several important applications:

  • Fertilizers: It serves as a slow-release nitrogen fertilizer, offering a gradual release of ammonia compared to urea, which is beneficial for sustained plant growth.
  • Stabilizer for Nitrocellulose: Oxamide is used to stabilize nitrocellulose preparations in various applications.
  • Rocket Propellants: In advanced composite propellant formulations, oxamide acts as a burn rate suppressant, enhancing performance while minimizing impact on specific impulse .

Research on oxamide interactions has focused on its chemical reactivity rather than biological interactions. For example, studies have shown that oxamide can be electrochemically reduced at mercury electrodes within specific pH ranges, revealing insights into its redox properties . Additionally, its reactions with various chemical agents have been explored to understand its behavior in different environments.

Several compounds share structural similarities with oxamide. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Urea(NH₂)₂COA widely used nitrogen fertilizer; faster release of nitrogen compared to oxamide.
Carbamide(NH₂)₂COAnother name for urea; similar properties and uses.
ThioureaCH4N2SContains sulfur; used in agriculture and as a reagent in organic synthesis.
N,N'-DimethylureaC4H10N2OA derivative of urea; used in fertilizers and as a solvent.
N,N'-DiethylureaC6H14N2OSimilar to dimethylurea but with ethyl groups; also used in agricultural applications.

Oxamide's uniqueness lies in its slow hydrolysis rate and specific applications in stabilizing propellants and fertilizers, distinguishing it from other nitrogen-containing compounds that typically release nutrients more rapidly .

XLogP3

-1.6

UNII

SBE4M0223E

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.35e-08 mmHg

Pictograms

Irritant

Irritant

Other CAS

471-46-5

Wikipedia

Oxamide

General Manufacturing Information

Ethanediamide: ACTIVE

Dates

Last modified: 08-15-2023

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